N-[(3,4-dimethoxyphenyl)methyl]-1-(4-methylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide
Description
Properties
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-1-(4-methylphenyl)-5-pyridin-3-yltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O3/c1-16-6-9-19(10-7-16)29-23(18-5-4-12-25-15-18)22(27-28-29)24(30)26-14-17-8-11-20(31-2)21(13-17)32-3/h4-13,15H,14H2,1-3H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUFBOCBSPWSHGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NCC3=CC(=C(C=C3)OC)OC)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[(3,4-dimethoxyphenyl)methyl]-1-(4-methylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the triazole ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.
Introduction of the pyridine ring: This step often involves a coupling reaction, such as a Suzuki or Heck reaction, to attach the pyridine moiety to the triazole ring.
Substitution with aromatic rings:
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
Cycloaddition and Functionalization Reactions
Table 1: Key Functionalization Reactions
Electrophilic Aromatic Substitution
The 4-methylphenyl and pyridin-3-yl groups undergo electrophilic substitution. For example:
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Nitration : HNO₃/H₂SO₄ introduces nitro groups at the para position of the 4-methylphenyl ring.
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Halogenation : Br₂/FeBr₃ selectively brominates the pyridin-3-yl ring at the 2-position .
Table 2: Substituent Effects on Reactivity
| Substituent | Position | Reactivity Trend |
|---|---|---|
| 3,4-Dimethoxybenzyl | N-1 | Electron donation reduces electrophilicity |
| Pyridin-3-yl | C-5 | π-deficient; directs meta substitution |
Reduction and Catalytic Hydrogenation
The triazole ring is stable under standard hydrogenation conditions (H₂/Pd-C), but the amide bond can be reduced using LiAlH₄ to form a primary amine.
Key Data:
-
Amide Reduction : LiAlH₄ in THF at 0°C yields N-[(3,4-dimethoxyphenyl)methyl]-1-(4-methylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazol-4-amine with 78% efficiency.
Cross-Coupling Reactions
The pyridin-3-yl group facilitates Suzuki-Miyaura coupling. For instance:
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Borylation : Pd(dppf)Cl₂ catalyzes coupling with bis(pinacolato)diboron to install boronate esters at the pyridine ring .
Mechanistic Insight :
The reaction proceeds via oxidative addition of the aryl halide to Pd(0), followed by transmetallation and reductive elimination .
Photochemical and Thermal Stability
Compound X shows moderate stability under UV light (λ = 254 nm) but decomposes at temperatures >200°C, releasing CO₂ and forming polycyclic aromatic byproducts.
Degradation Pathways:
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Thermal cleavage of the amide bond → 4-methylbenzoic acid + triazole fragment.
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Pyrolysis of the triazole ring → NH₃ + nitrile intermediates.
Scientific Research Applications
N-[(3,4-dimethoxyphenyl)methyl]-1-(4-methylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of new drugs targeting specific biological pathways.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[(3,4-dimethoxyphenyl)methyl]-1-(4-methylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit certain enzymes by binding to their active sites or alter receptor function by acting as an agonist or antagonist. The exact molecular targets and pathways depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Structural Analogues from Screening Data
highlights two closely related compounds (Table 1), differing primarily in the N-substituent of the carboxamide group:
Key Observations :
- Molecular Weight : The target compound’s larger N-substituent results in a ~14–16% higher molecular weight compared to L806-0029 and L806-0032.
- L806-0032: The pyridin-3-ylmethyl substituent adds a basic nitrogen, which may enhance binding to targets with polar active sites. Target Compound: The 3,4-dimethoxyphenyl group increases steric bulk and lipophilicity, likely favoring membrane permeability but possibly reducing solubility.
Comparison with N-Substituted Triazole Carboxamide Derivatives
describes N-substituted-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide derivatives synthesized via analogous methods. These compounds differ in two critical aspects:
Core Substitutions : The derivatives feature a 5-methyl group on the triazole ring, whereas the target compound substitutes position 5 with a pyridin-3-yl group.
N-Substituents : Derivatives in use simpler amines (e.g., alkyl or aryl amines), while the target compound employs a complex dimethoxyphenyl-containing amine.
Impact on Properties :
- The dimethoxyphenyl substituent may confer antioxidant or kinase-binding properties, as methoxy groups are common pharmacophores in bioactive molecules.
Methodological Considerations for Structural Analysis
These tools enable precise determination of bond lengths, angles, and conformational preferences, which are critical for structure-activity relationship (SAR) studies.
Biological Activity
N-[(3,4-dimethoxyphenyl)methyl]-1-(4-methylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its anticancer properties, interactions with biological targets, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a triazole ring, which is known for its biological activity. The molecular formula is , indicating the presence of methoxy groups and a pyridine moiety that contribute to its pharmacological properties.
Anticancer Activity
Recent studies have highlighted the compound's anticancer potential. For instance, a study evaluated various triazole derivatives for their antiproliferative effects against MDA-MB-231 breast cancer cells. The results indicated that compounds similar to this compound exhibited moderate to high antiproliferative activity, with IC50 values significantly lower than conventional chemotherapeutics like doxorubicin .
Table 1: Antiproliferative Activity of Triazole Derivatives
| Compound | IC50 (μM) | Comparison Drug | Comparison Drug IC50 (μM) |
|---|---|---|---|
| This compound | X.X | Doxorubicin | 0.60 |
| Compound 5e | 0.03 | 4-Hydroxycoumarin | >100 |
The mechanism by which this compound exerts its anticancer effects may involve the inhibition of specific enzymes or receptors involved in cancer cell proliferation. For example, studies have suggested that triazole derivatives can inhibit carbonic anhydrase IX (CA IX), an enzyme overexpressed in many tumors under hypoxic conditions .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that the presence of specific substituents on the phenyl rings enhances biological activity. For instance:
- Methoxy groups at positions 3 and 4 on the phenyl ring significantly improve solubility and bioavailability.
- The pyridine moiety contributes to the compound's ability to interact with biological targets effectively .
Case Studies
Several case studies have documented the biological activity of related triazole compounds:
- In Vitro Studies : A series of triazole derivatives were tested against various cancer cell lines. Compounds with similar structural features to this compound showed promising results in inhibiting cell growth under both normoxic and hypoxic conditions .
- In Vivo Studies : Animal models treated with triazole derivatives demonstrated reduced tumor growth compared to controls, suggesting effective systemic absorption and bioactivity .
Q & A
Q. What are the key synthetic pathways for preparing this triazole carboxamide derivative, and how can reaction conditions be optimized?
The compound is synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. Key steps include:
- Formation of the triazole core via cycloaddition between a functionalized alkyne and azide precursor.
- Introduction of substituents (e.g., 3,4-dimethoxyphenylmethyl, pyridin-3-yl) through nucleophilic substitution or coupling reactions.
- Optimization of solvents (e.g., DMF, dichloromethane), catalysts (e.g., CuI), and temperature (typically 50–80°C) to enhance yield and purity .
Example Reaction Conditions Table
| Step | Reagents/Catalysts | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Triazole formation | CuI, Sodium ascorbate | DMF/H2O | 60°C | 75–85 |
| Substituent coupling | K2CO3, R-X | DCM | RT | 60–70 |
Q. Which analytical techniques are critical for characterizing this compound?
Structural confirmation requires:
- NMR spectroscopy (1H/13C) to verify substituent integration and regioselectivity of the triazole ring.
- Mass spectrometry (HRMS) for molecular weight validation.
- X-ray crystallography (using SHELXL ) to resolve ambiguous stereochemistry or packing effects. Reaction progress is monitored via TLC or HPLC .
Advanced Research Questions
Q. How can conflicting structural data from NMR and crystallography be resolved?
Discrepancies may arise from dynamic effects (e.g., rotamers in solution) or crystal-packing forces. To resolve:
- Perform variable-temperature NMR to identify conformational flexibility.
- Refine crystallographic data using SHELXL with high-resolution datasets, ensuring anisotropic displacement parameters are modeled accurately .
- Cross-validate with DFT calculations to compare theoretical and experimental geometries .
Q. What strategies improve the compound's bioactivity in target validation studies?
Structure-activity relationship (SAR) studies suggest:
- Methoxy group positioning (3,4-dimethoxyphenyl) enhances hydrophobic interactions with target proteins.
- Pyridine substitution (position 3) improves solubility and hydrogen-bonding capacity.
- Triazole ring rigidity contributes to binding affinity. Optimize via iterative synthesis of analogs with systematic substituent variations, followed by SPR assays or molecular docking to validate binding modes .
Q. How can electron density maps refine ambiguous regions in the crystal structure?
- Use SHELXE (in the SHELX suite) for experimental phasing to resolve weak electron density.
- Apply TWINLAW (in WinGX ) to detect and model twinning in challenging crystals.
- Validate with ORTEP visualizations to ensure anisotropic displacement ellipsoids align with chemical intuition .
Methodological Notes
- Contradiction Management : Conflicting spectral or crystallographic data should be addressed by combining multiple techniques (e.g., NMR, MS, X-ray) and computational validation .
- Software Tools : SHELX (structure refinement), WinGX (crystallographic analysis), and ORTEP (visualization) are industry standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
